molecular formula C16H22N2O3 B15307392 Benzyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Benzyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Cat. No.: B15307392
M. Wt: 290.36 g/mol
InChI Key: HRMBTSSIUJBRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a benzyl group, a hydroxypiperidine moiety, and an azetidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The hydroxypiperidine moiety is then introduced via nucleophilic substitution reactions. The final step involves the esterification of the azetidine ring with benzyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave irradiation and solid-phase synthesis techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, piperidines, and benzyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the hydroxypiperidine moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

benzyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15-6-8-17(9-7-15)14-10-18(11-14)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMBTSSIUJBRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.